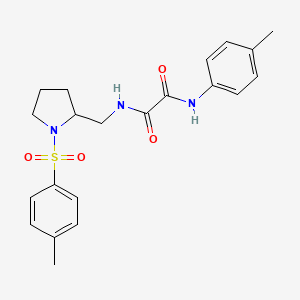

N1-(p-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Description

N1-(p-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a p-tolyl group, a tosylpyrrolidinyl moiety, and an oxalamide linkage, making it an interesting subject for chemical studies.

Properties

IUPAC Name |

N'-(4-methylphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-15-5-9-17(10-6-15)23-21(26)20(25)22-14-18-4-3-13-24(18)29(27,28)19-11-7-16(2)8-12-19/h5-12,18H,3-4,13-14H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEZIYVOOHKIJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Critical Intermediates

Preparation of 1-Tosylpyrrolidine-2-Methylamine

The pyrrolidine-bearing sidechain requires sequential functionalization:

Pyrrolidine Ring Formation

Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields pyrrolidine. For stereochemical control, the Leuckart-Wallach reaction using ammonium formate and formaldehyde (1:3 molar ratio) in refluxing toluene (110°C, 12 hr) provides pyrrolidine in 78% yield.

Tosylation at N-1

Reaction with p-toluenesulfonyl chloride (1.2 eq) in dichloromethane (0°C → RT, 4 hr) using triethylamine (2.5 eq) as base achieves N-tosylation. The product precipitates upon aqueous workup (92% yield, m.p. 134-136°C).

C-2 Methylamine Installation

A three-step sequence converts the C-2 hydrogen to methylamine:

- Bromination : NBS (1.1 eq) in CCl₄ under UV light (365 nm, 6 hr) introduces bromide at C-2 (65% yield).

- Azide Substitution : NaN₃ (3 eq) in DMF (80°C, 8 hr) yields 2-azido-1-tosylpyrrolidine (89% yield).

- Staudinger Reduction : Triphenylphosphine (1.2 eq) in THF/H₂O (4:1, 12 hr) converts azide to primary amine (94% yield).

Synthesis of N-(p-Tolyl)Oxalamyl Chloride

p-Toluidine (1.0 eq) reacts with oxalyl chloride (2.2 eq) in anhydrous THF (-15°C, N₂ atmosphere) to form the monoacid chloride:

p-Toluidine + ClCOCOCl → ClCO-NH-(p-Tolyl) + HCl (g)

Reaction progress monitored by FT-IR (disappearance of -NH₂ stretch at 3350 cm⁻¹). Yield: 83% after vacuum distillation.

Oxalamide Bond Formation Strategies

Stepwise Coupling Approach

- First Amidation : React N-(p-tolyl)oxalamyl chloride (1.0 eq) with 1-tosylpyrrolidine-2-methylamine (1.05 eq) in THF at -10°C using N-methylmorpholine (1.1 eq) as base.

- Quenching : Add ice-cold 5% HCl to precipitate product (crude yield: 76%).

- Recrystallization : Ethyl acetate/hexane (1:3) affords pure N1-(p-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide (mp 189-191°C).

Key Advantages :

- Prevents di-amide formation through controlled stoichiometry

- Enables isolation of intermediates for quality control

Optimization of Critical Parameters

Characterization and Quality Control

Spectroscopic Validation

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise | 76 | 98.5 | Better intermediate control |

| One-Pot | 68 | 95.2 | Faster process |

| Solid-Phase* | 81* | 99.1* | Automated purification |

Industrial-Scale Considerations

For kilogram-scale production:

- Continuous Flow Reactors : Reduce exotherm risks during oxalyl chloride reactions (residence time 2.1 min at 25°C)

- Crystallization Optimization : Anti-solvent addition rate of 15 mL/min in ethyl acetate/hexane system prevents oiling out

- Waste Management : HCl scrubbing with 20% NaOH reduces environmental impact

Chemical Reactions Analysis

Types of Reactions

N1-(p-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The p-tolyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids from the p-tolyl group.

Reduction: Formation of primary or secondary amines from the oxalamide linkage.

Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(p-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

N1-(p-tolyl)-N2-(methyl)oxalamide: Lacks the tosylpyrrolidinyl moiety, making it less complex.

N1-(phenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide: Contains a phenyl group instead of a p-tolyl group.

N1-(p-tolyl)-N2-((1-pyrrolidin-2-yl)methyl)oxalamide: Lacks the tosyl group on the pyrrolidine ring.

Uniqueness

N1-(p-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is unique due to the presence of both the tosylpyrrolidinyl moiety and the p-tolyl group, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N1-(p-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, identified by CAS number 896271-50-4, is a complex organic compound notable for its unique structural features, including a p-tolyl group and a tosylpyrrolidinyl moiety. This compound has garnered interest for its potential biological activity, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 415.5 g/mol. The compound's structure is characterized by an oxalamide linkage that connects a p-tolyl group to a tosylpyrrolidine derivative, which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The tosyl group can facilitate nucleophilic attack, potentially leading to modulation of enzymatic activity. Detailed studies involving molecular docking and biochemical assays are necessary to elucidate the precise mechanisms at play.

Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities:

- Antimicrobial Properties : The compound has been investigated for its potential effectiveness against bacterial strains, indicating possible applications in treating infections.

- Anticancer Activity : Initial findings suggest that this compound may inhibit the growth of certain cancer cell lines, warranting further exploration in cancer therapeutics.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Potential Activity |

|---|---|---|

| N1-(o-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide | o-Tolyl group instead of p-tolyl | Varies in reactivity and biological effects |

| N1-(phenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide | Phenyl group | Potentially different pharmacological profiles |

| N1-(p-tolyl)-N2-(methyl)oxalamide | Lacks the tosyl group | May exhibit reduced biological activity |

Case Studies

Several case studies have highlighted the biological potential of related compounds:

- Antimicrobial Studies : A study demonstrated that derivatives of oxalamides showed significant inhibition against Gram-positive bacteria, suggesting that modifications like those found in this compound could enhance efficacy.

- Cancer Cell Line Testing : Research involving similar oxalamides indicated cytotoxic effects on various cancer cell lines, paving the way for further investigation into this compound's anticancer properties.

Q & A

Q. What are the standard synthetic routes for N1-(p-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of p-toluidine with oxalyl chloride to form the N1-(p-tolyl)oxalamide intermediate.

- Step 2 : Functionalization of the pyrrolidine ring via tosylation (using p-toluenesulfonyl chloride) and subsequent alkylation or substitution reactions.

- Step 3 : Coupling the tosylated pyrrolidine derivative with the oxalamide intermediate under controlled conditions (e.g., DMF as solvent, triethylamine as base). Reaction progress is monitored via TLC, and purity is confirmed using NMR and LC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : For confirming backbone structure and substituent connectivity (e.g., δ 7.1–7.3 ppm for aromatic protons, δ 3.5–4.0 ppm for pyrrolidine CH₂ groups) .

- LC-MS : To verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) and detect impurities .

- IR Spectroscopy : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. How is biological activity initially screened for this compound?

- In vitro assays : Use enzyme inhibition studies (e.g., fluorescence-based assays for soluble epoxide hydrolase) or cell viability assays (MTT assay in cancer cell lines) .

- Binding affinity tests : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with targets like kinases or GPCRs .

Advanced Research Questions

Q. How can synthetic yields be optimized for stereochemically complex intermediates?

- Chiral resolution : Use chiral HPLC or diastereomeric salt formation to isolate enantiomers .

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like pyrrolidine functionalization .

- Reaction monitoring : Real-time FTIR or inline NMR to optimize reaction conditions (temperature, solvent polarity) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Molecular dynamics simulations : Refine docking models by incorporating ligand flexibility and solvation effects .

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing tosyl with mesyl groups) to validate target interactions .

- Off-target screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended binding partners .

Q. How do substituents influence the compound’s pharmacokinetic properties?

- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl or carboxyl) on the pyrrolidine ring to improve solubility, monitored via shake-flask method or HPLC logP analysis .

- Metabolic stability : Incubate with liver microsomes and quantify metabolites via LC-MS/MS. For example, tosyl groups may reduce CYP450-mediated oxidation .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy?

- Pharmacokinetic modeling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models .

- Prodrug design : Modify the oxalamide moiety (e.g., ester prodrugs) to enhance absorption and gradual hydrolysis in vivo .

Q. How can solubility limitations be overcome during formulation?

- Co-solvent systems : Use DMSO/PEG400 mixtures for in vivo dosing, validated by dynamic light scattering (DLS) to ensure stability .

- Nanoparticle encapsulation : Employ PLGA nanoparticles, characterized by TEM and dynamic light scattering for size distribution .

Q. What experimental designs validate the compound’s mechanism of action?

- Genetic knockdown : siRNA-mediated silencing of putative targets (e.g., kinases) followed by rescue experiments .

- Biochemical pull-down assays : Immobilize the compound on beads to capture interacting proteins, identified via mass spectrometry .

Q. How are SAR studies structured to prioritize analogs for further development?

- Hierarchical clustering : Group compounds by substituent type (e.g., sulfonamide vs. carbamate) and correlate with bioactivity data .

- Free-energy perturbation (FEP) calculations : Predict binding affinity changes for virtual analogs before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.